Glucosamine 3-sulfate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H13NO8S |

|---|---|

Molekulargewicht |

259.24 g/mol |

IUPAC-Name |

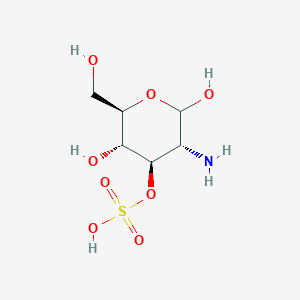

[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1 |

InChI-Schlüssel |

UZUBNIPDAIVWIE-IVMDWMLBSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Biological Significance of Glucosamine 3-Sulfate: A Core Component of Heparan Sulfate-Mediated Processes

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Glucosamine (B1671600) 3-sulfate, a rare and highly specific post-translational modification within heparan sulfate (B86663) (HS) chains, plays a pivotal role in a multitude of biological processes far removed from the generalized functions of dietary glucosamine sulfate. This modification, catalyzed by a family of heparan sulfate 3-O-sulfotransferases (HS3STs), acts as a critical recognition motif for specific protein interactions, thereby regulating physiological and pathological events.[1][2] Key functions attributed to this specific sulfation pattern include the potentiation of antithrombin's anticoagulant activity, mediation of herpes simplex virus-1 (HSV-1) entry into host cells, and guidance of neuronal axon development.[3][4][5] The low abundance of 3-O-sulfated glucosamine underscores its role as a highly specific determinant in molecular interactions, making it a focal point for therapeutic development and a subject of intense scientific investigation.[1][6] This document provides an in-depth overview of the biological role of Glucosamine 3-sulfate, detailing its biosynthesis, functional implications, and the experimental methodologies used for its study.

Introduction: Distinguishing this compound from Glucosamine Sulfate

It is critical to differentiate between this compound as a specific structural component of heparan sulfate and the widely available dietary supplement, glucosamine sulfate. The latter is an amino sugar salt investigated for its potential, though debated, role in mitigating osteoarthritis symptoms by providing a building block for cartilage.[7][8] In stark contrast, this compound (more formally, 3-O-sulfated glucosamine) is a modification that occurs on glucosamine residues already incorporated into a growing heparan sulfate polysaccharide chain.[1] This sulfation at the 3-hydroxyl position of the glucosamine ring is a terminal and rare step in HS biosynthesis, creating highly specific binding sites for a select group of proteins.[2][9]

Biosynthesis of 3-O-Sulfated Heparan Sulfate

The generation of 3-O-sulfated glucosamine is an integral part of heparan sulfate biosynthesis, a complex enzymatic cascade occurring in the Golgi apparatus. The process is initiated with the formation of a polysaccharide backbone of alternating glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) residues.[2] Subsequent modifications, including N-deacetylation/N-sulfation of GlcNAc, epimerization of GlcA to iduronic acid (IdoA), and 2-O-sulfation of uronic acids, create the substrate for the final 3-O-sulfation step.[2][9]

This terminal modification is catalyzed by a family of seven heparan sulfate 3-O-sulfotransferase isoforms (HS3ST1, HS3ST2, HS3ST3A/B, HS3ST4, HS3ST5, and HS3ST6) in humans.[10] These isoenzymes exhibit distinct substrate specificities and tissue expression patterns, resulting in the generation of unique 3-O-sulfated HS structures that confer specific biological activities.[11][12] For instance, HS3ST1 is primarily responsible for generating the antithrombin-binding motif.[13]

Core Biological Functions of this compound

The presence of a 3-O-sulfate group on a glucosamine residue within a specific sequence context of a heparan sulfate chain creates a high-affinity binding site for various proteins, thereby mediating their function.

Anticoagulant Activity

The most well-characterized role of this compound is in blood coagulation. A specific pentasaccharide sequence within heparan sulfate, containing a central 3-O-sulfated glucosamine residue, is essential for high-affinity binding to antithrombin.[3][14] This binding induces a conformational change in antithrombin, accelerating its ability to inactivate coagulation proteases like Factor Xa and thrombin by several orders of magnitude.[3][15] Removal of this single 3-O-sulfate group results in a dramatic reduction in binding affinity and anticoagulant activity.[14] The enzyme primarily responsible for creating this antithrombin-binding site is HS3ST1.[13]

Viral Pathogenesis: Herpes Simplex Virus-1 (HSV-1) Entry

Certain 3-O-sulfated heparan sulfate structures serve as essential receptors for the entry of Herpes Simplex Virus-1 (HSV-1) into host cells.[4][16] While initial attachment of the virus to the cell surface is mediated by interactions between viral glycoproteins gB and gC and less specific heparan sulfate structures, the crucial step of membrane fusion requires the viral glycoprotein (B1211001) D (gD) to bind to a specific 3-O-sulfated HS motif.[17][18] This interaction facilitates the fusion of the viral envelope with the host cell membrane, allowing the viral capsid to enter the cytoplasm.[4] Notably, not all HS3ST isoforms generate gD-binding sites; for example, isoforms 3 and 5 produce receptors for HSV-1 entry, whereas isoform 1 does not.[16] This highlights the specificity encoded by different 3-O-sulfation patterns.

Neuronal Development and Axon Guidance

Heparan sulfate proteoglycans are crucial regulators of axon guidance during the development of the nervous system.[19][20] The specific sulfation patterns of HS chains, including 3-O-sulfation, are thought to create a "sugar code" that guides developing axons by modulating their interaction with guidance cues such as Slit and Netrin.[5][19] Studies in model organisms have shown that distinct 3-O-sulfated HS modification patterns are required for processes like neurite branching.[19] The differential expression of HS3ST enzymes in the developing brain could generate specific HS structures that are critical for steering axon growth cones to their correct targets.[21]

Emerging Roles in Cancer and Neurodegenerative Disease

Recent research has implicated 3-O-sulfation in other pathologies. Epigenetic silencing of the HS3ST2 gene has been observed in non-small cell lung cancer and is associated with poor prognosis, suggesting a tumor-suppressive role for its product.[2] Conversely, specific 3-O-sulfated structural motifs have been found to be elevated in the brain tissue of Alzheimer's disease patients, hinting at a potential role in neurodegenerative processes.[6] An octasaccharide containing a 3-O-sulfated glucosamine has also been shown to bind to tau protein, which is centrally involved in Alzheimer's pathology.[22][23]

Quantitative Data Summary

The biological activity of 3-O-sulfated heparan sulfate is often quantified through binding affinities and relative abundance in various tissues.

Table 1: Binding Affinities and Functional Data

| Interacting Protein | 3-O-Sulfated Ligand Context | Method | Quantitative Value | Reference |

| Antithrombin-III (AT-III) | Pentasaccharide with central GlcNS3S6S | Not Specified | 105-fold reduction in binding upon 3-O-sulfate removal | [14] |

| Glycoprotein D (gD) of HSV-1 | Octasaccharide | Not Specified | Kd = 18.0 µM | [14] |

Table 2: Abundance of 3-O-Sulfated Glucosamine

| Tissue/Cell Source | Method | Relative Abundance | Reference |

| General | Not Specified | 1 to 10 3-O-sulfate groups per 100 disaccharides | [24] |

| Human Corneal Fibroblasts | RT-PCR and Disaccharide Analysis | Expression of 3-OST-3; presence of IdoUA2S-AnMan3S and IdoUA2S-AnMan3S6S | [18] |

| Human Brain (Alzheimer's Disease) | LC-MS/MS | Elevated levels of a specific 3-O-sulfated tetrasaccharide motif (tetra-1) | [6] |

Experimental Protocols

The study of this compound relies on specialized biochemical and analytical techniques due to its low abundance and the complexity of heparan sulfate structure.

Chemoenzymatic Synthesis of 3-O-Sulfated Oligosaccharides

This method provides access to structurally defined 3-O-sulfated oligosaccharides for functional studies.[10][22][25]

-

Backbone Synthesis: A precursor polysaccharide, such as N-acetyl heparosan from E. coli K5, is used as a starting material.[26]

-

Enzymatic Modifications: A series of recombinant heparan sulfate biosynthetic enzymes are used in a stepwise fashion to introduce specific modifications. This includes N-sulfotransferases, C5-epimerase, 2-O-sulfotransferases, and 6-O-sulfotransferases.[22][23]

-

3-O-Sulfation: The final step involves the incubation of the modified oligosaccharide with a specific recombinant HS3ST isoform (e.g., 3-OST-4) and the sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[22]

-

Purification and Characterization: The resulting 3-O-sulfated oligosaccharides are purified, typically using anion-exchange chromatography (e.g., Q-Sepharose column).[23] Structural confirmation is achieved through techniques like electrospray ionization mass spectrometry (ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][22]

Quantification of 3-O-Sulfated HS by LC-MS/MS

This protocol allows for the sensitive and quantitative analysis of specific 3-O-sulfated motifs from biological samples.[6]

-

Sample Preparation: Heparan sulfate is extracted and purified from the biological source (e.g., tissue homogenates, cultured cells).[27] Minimum sample requirements are typically in the range of 200 mg for wet tissue or 5,000,000 cells.[27]

-

Enzymatic Digestion: The purified HS is exhaustively digested with a cocktail of heparin lyases (I, II, and III). This process cleaves the polysaccharide into smaller oligosaccharides, with most 3-O-sulfated motifs remaining as tetrasaccharides due to resistance to lyase cleavage.[6][28]

-

LC-MS/MS Analysis: The digest is analyzed by liquid chromatography coupled with tandem mass spectrometry. Separation is often achieved using hydrophilic interaction liquid chromatography (HILIC).[24]

-

Quantification: Absolute quantification is achieved by spiking the sample with known amounts of stable isotope-labeled (e.g., 13C-labeled) synthetic 3-O-sulfated oligosaccharide standards that correspond to the native structures being measured.[6][27]

HSV-1 Entry and Cell-Fusion Assays

These functional assays determine the ability of specific HS3ST isoforms to generate viral entry receptors.[16][18]

-

Cell Line Generation: A cell line that does not typically support HSV-1 entry (e.g., CHO-K1) is transfected with expression vectors for different human HS3ST isoforms.

-

Viral Entry Assay: The transfected cell lines are challenged with a reporter virus (e.g., HSV-1 expressing β-galactosidase). Viral entry is quantified by measuring the reporter gene activity (e.g., colorimetric assay for β-galactosidase).[16]

-

Cell-to-Cell Fusion Assay: "Effector" cells expressing HSV-1 glycoproteins (gB, gD, gH, gL) are co-cultivated with "target" cells expressing a specific HS3ST isoform. Cell fusion, which mimics the membrane fusion step of viral entry, is observed and quantified, often using a reporter system where fusion brings two components of an enzyme or fluorescent protein together.[18]

Conclusion and Future Directions

This compound is a rare but functionally critical modification that exemplifies the "heparan sulfate code," where specific sulfation patterns dictate precise biological outcomes. Its established roles in anticoagulation and viral entry have paved the way for therapeutic interventions, such as the synthetic pentasaccharide fondaparinux.[15] The expanding understanding of its involvement in axon guidance, cancer, and neurodegeneration opens new avenues for research and drug development. Future progress in this field will depend on the continued development of advanced analytical techniques to detect and quantify these rare structures in situ, the synthesis of a broader library of 3-O-sulfated oligosaccharides to probe structure-function relationships, and the elucidation of the signaling pathways downstream of 3-O-sulfated HS-protein interactions.[1][12] Understanding the regulation of HS3ST gene expression and enzyme activity will be key to unlocking the full therapeutic potential of targeting this pivotal modification.

References

- 1. researchgate.net [researchgate.net]

- 2. Epigenetic Inactivation of Heparan Sulfate (Glucosamine) 3-O-Sulfotransferase 2 in Lung Cancer and Its Role in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Heparan sulfate: Antithrombotic or not? [jci.org]

- 4. mdpi.com [mdpi.com]

- 5. Heparan Sulphation Patterns Generated by Specific Heparan Sulfotransferase Enzymes Direct Distinct Aspects of Retinal Axon Guidance at the Optic Chiasm | Journal of Neuroscience [jneurosci.org]

- 6. Analysis of 3-O-Sulfated Heparan Sulfate Using Isotopically Labeled Oligosaccharide Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfate could mediate the therapeutic effect of glucosamine sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of glucosamine in the treatment for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the role of 3-O-sulfotransferase in heparan sulfate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 3-O-sulfated oligosaccharides to understand the relationship between structures and functions of heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Is the 3-O-sulfated structure of heparan sulfate key to elucidating the structure-function relationship? [glycoforum.gr.jp]

- 12. Dissecting structure-function of 3-O-sulfated heparin and engineered heparan sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antithrombin-binding heparan sulfate is ubiquitously expressed in epithelial cells and suppresses pancreatic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The 3-O-sulfation of heparan sulfate modulates protein binding and lyase degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SCIENCE IMMUNOLOGY Artical: Dissecting structure-function of 3-O-sulfated heparin and engineered heparan sulfates-An efficient platform for science communication, academic cooperation, research collaboration and technology commercialization [scico-stc.com]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. A novel role for 3-O-sulfated heparan sulfate in herpes simplex virus 1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Analyzing the Role of Heparan Sulfate Proteoglycans in Axon Guidance In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Heparan Sulfate Proteoglycan Specificity During Axon Pathway Formation in the Drosophila Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.biologists.com [journals.biologists.com]

- 22. Synthesis of 3-O-Sulfated Heparan Sulfate Oligosaccharides Using 3-O-Sulfotransferase Isoform 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Untangling Heparan Sulfate 3-O-Sulfation Using a Novel Offline Cationic-Peptide Affinity Enrichment, Followed by HILIC-cIM-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis of 3-O-Sulfated Disaccharide and Tetrasaccharide Standards for Compositional Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. glycantherapeutics.com [glycantherapeutics.com]

- 28. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Endogenous Synthesis of Glucosamine 3-Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the endogenous synthesis of Glucosamine (B1671600) 3-sulfate, a critical and rare modification of heparan sulfate (B86663) proteoglycans. This modification plays a significant role in various biological processes, including cell signaling, inflammation, and pathogenesis.

Introduction: The Core Synthesis Pathway

Glucosamine 3-sulfate does not exist as a free monosaccharide synthesized de novo. Instead, its formation is a post-polymerization modification that occurs on glucosamine residues within a growing heparan sulfate (HS) chain. This process is the final maturation step in HS biosynthesis and is catalyzed by a specific family of enzymes.[1][2]

The core reaction involves the transfer of a sulfonate group (SO₃⁻) from a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl position of a specific glucosamine residue within the HS polysaccharide.[3][4]

The key components of this pathway are:

-

Substrate: A glucosamine residue within a partially modified heparan sulfate chain. The specific structure of the surrounding sugar residues can influence enzyme specificity.[5]

-

Enzyme Family: Heparan sulfate 3-O-sulfotransferases (HS3STs). Humans express seven isoforms of this enzyme, each with distinct substrate specificities and tissue expression patterns.[1][4][6]

-

Sulfate Donor: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS), which is synthesized in the cytosol.[7][8]

The formation of the 3-O-sulfated glucosamine residue is a rare event compared to other HS sulfation patterns (N-, 2-O-, and 6-O-sulfation), but it creates highly specific binding sites for a variety of proteins, thereby modulating their biological activity.[1][5][6]

The Universal Sulfate Donor: PAPS Biosynthesis

All sulfotransferase reactions, including the 3-O-sulfation of glucosamine, depend on the availability of PAPS. PAPS is synthesized in the cytosol from inorganic sulfate and ATP through a two-step enzymatic process catalyzed by the bifunctional enzyme PAPS synthase (PAPSS).[7][9][10]

The two steps are:

-

APS Formation: ATP sulfurylase catalyzes the reaction between ATP and inorganic sulfate (SO₄²⁻) to form adenosine (B11128) 5'-phosphosulfate (APS) and pyrophosphate (PPi).[8][9][11]

-

PAPS Formation: APS kinase then phosphorylates the 3'-hydroxyl group of APS using another molecule of ATP to yield PAPS and ADP.[8][9][11]

Once synthesized in the cytosol, PAPS is transported into the Golgi apparatus, the site of HS biosynthesis, by specific transporters.[7]

References

- 1. The Emerging Roles of Heparan Sulfate 3-O-Sulfotransferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The heparan sulfate 3-O-sulfotransferases (HS3ST) 2, 3B and 4 enhance proliferation and survival in breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The 3-O-sulfation of heparan sulfate modulates protein binding and lyase degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heparan sulfate 3-O-sulfation: A rare modification in search of a function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Emerging Roles of Heparan Sulfate 3-O-Sulfotransferases in Cancer [frontiersin.org]

- 7. Reactome | Transport and metabolism of PAPS [reactome.org]

- 8. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS [frontiersin.org]

Unveiling Glucosamine 3-Sulfate: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate, a specifically sulfated monosaccharide, holds a pivotal position in the landscape of glycobiology and pharmacology. Its discovery was not an isolated event but rather a key breakthrough in understanding the intricate structure-function relationships of complex carbohydrates, particularly the anticoagulant heparin. This technical guide provides an in-depth exploration of the discovery of glucosamine 3-sulfate, its historical context, the experimental methodologies that enabled its identification, and its biological significance.

Historical Context: The Quest for Heparin's Anticoagulant Secret

The story of this compound is intrinsically linked to the decades-long effort to decipher the precise structural motif within the glycosaminoglycan heparin responsible for its potent anticoagulant activity. In the mid-20th century, it was established that heparin's anticoagulant effect was primarily mediated through its interaction with antithrombin III (now known as antithrombin), a plasma protein that inhibits serine proteases of the coagulation cascade. However, the specific chemical features of the heparin polymer that conferred this high-affinity binding remained elusive.

A significant advancement came with the discovery that only a sub-fraction of commercial heparin, about one-third, possessed high affinity for antithrombin. This observation spurred researchers to isolate and characterize this high-affinity fraction to pinpoint the unique structural determinants.

The breakthrough arrived in the late 1970s and early 1980s, culminating in the identification of a specific pentasaccharide sequence within the heparin chain as the minimal antithrombin-binding site. The central and most critical component of this pentasaccharide was found to be a glucosamine residue sulfated at the 3-O-position.

The Discovery of 3-O-Sulfated D-Glucosamine in Heparin

The definitive evidence for the existence and crucial role of a 3-O-sulfated D-glucosamine residue in the antithrombin-binding sequence of heparin was presented in a landmark 1980 paper by Lindahl, Bäckström, Thunberg, and Leder.[1][2] Their work, a culmination of meticulous biochemical analysis, provided the first concrete identification of this rare sulfation pattern in a biologically active context.

The discovery was historically significant as it was preceded by the identification of a novel 3-O-sulfatase enzyme from human urine by Leder in 1980, which could specifically remove the 3-O-sulfate group from a synthetic substrate.[3] This enzyme became a crucial tool in confirming the presence of this linkage in natural heparin fragments.

Quantitative Data from Early Studies

The early research on 3-O-sulfated glucosamine focused on its prevalence within the high-affinity heparin fraction and its impact on antithrombin binding. While precise quantification was challenging with the analytical tools of the era, several key findings emerged.

| Parameter | Finding | Source |

| Prevalence in Heparan Sulfate (B86663) | Approximately one 3-O-sulfate group per 100 disaccharides in endothelial cell heparan sulfate. | [3] |

| Prevalence in specific tissues | About 6% of glucosamine units in heparan sulfate from follicular fluid are 3-O-sulfated. | [3] |

| Prevalence in other species | Heparin from the clam Anomalocardia brasiliana contains one 3-O-sulfate for every 5 disaccharides. | [3] |

These early quantitative estimates highlighted the rarity of this modification, suggesting its role in highly specific biological interactions rather than as a general structural component.

Key Experimental Protocols in the Discovery

The identification of 3-O-sulfated glucosamine was made possible by a combination of innovative chemical and enzymatic methods. The following are detailed methodologies for the key experiments cited in the seminal research.

Partial Deaminative Cleavage of Heparin with Nitrous Acid

This technique was instrumental in selectively cleaving the heparin polysaccharide chain to generate oligosaccharide fragments for further analysis.

Principle: Nitrous acid at low pH (around 1.5) specifically cleaves the glycosidic linkages of N-sulfated glucosamine residues, converting them to 2,5-anhydro-D-mannose. This reaction allows for the controlled depolymerization of heparin.[4]

Protocol (based on Lindahl et al., 1980):

-

A solution of high-affinity heparin is cooled to 0°C.

-

Freshly prepared nitrous acid (NaNO₂ in H₂SO₄) is added to the heparin solution.

-

The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 0°C to achieve partial depolymerization.

-

The reaction is stopped by the addition of a neutralizing agent (e.g., sodium carbonate).

-

The resulting oligosaccharide fragments are then isolated, typically by gel filtration chromatography.

Paper Electrophoresis of Sulfated Anhydromannitol

Paper electrophoresis was a key analytical method used to separate and identify the sulfated monosaccharide derivatives produced from the heparin fragments.

Principle: Charged molecules migrate in an electric field applied across a paper support saturated with a conductive buffer. The migration distance is dependent on the charge-to-mass ratio of the molecule. This allows for the separation of monosaccharides with different numbers of sulfate groups.

Protocol (based on Lindahl et al., 1980):

-

The 3H-labeled 2,5-anhydromannitol derivatives (obtained after deaminative cleavage and reduction) are spotted onto a strip of chromatography paper.

-

The paper is wetted with an electrophoresis buffer (e.g., formic acid/pyridine, pH 2.1).

-

The paper is placed in an electrophoresis chamber, and a high voltage (e.g., 3 kV) is applied for a set duration (e.g., 90 minutes).

-

After electrophoresis, the paper is dried, and the positions of the radioactive spots are determined by a radio-scanner.

-

The mobility of the unknown samples is compared to that of known sulfated monosaccharide standards.

3-O-Sulfatase Enzyme Assay

The use of a specific 3-O-sulfatase was the definitive step in confirming the presence of the 3-O-sulfate group.

Principle: The enzyme, partially purified from human urine, specifically hydrolyzes the sulfate ester bond at the 3-position of a glucosamine residue. The removal of the sulfate group results in a change in the electrophoretic mobility of the substrate.

Protocol (based on Leder, 1980 and Lindahl et al., 1980):

-

The purified, 3H-labeled pentasaccharide with high affinity for antithrombin is incubated with the 3-O-sulfatase enzyme preparation in a suitable buffer (e.g., sodium acetate, pH 5.0) containing a sulfatase inhibitor (e.g., inorganic phosphate) to prevent the action of other sulfatases.

-

The incubation is carried out at 37°C for a defined period (e.g., 24 hours).

-

The reaction mixture is then analyzed by paper electrophoresis to observe a shift in the mobility of the radioactive peak, indicating desulfation.

Chemical Synthesis of D-Glucosamine 3-Sulfate

While the initial discovery was made using material isolated from natural sources, the chemical synthesis of D-glucosamine 3-sulfate as a pure compound was crucial for further biological and pharmacological studies. The synthesis of glucosamine itself was first reported in 1902 by Emil Fischer and Hermann Leuchs.[5] Glucosamine was first prepared in 1876 by Georg Ledderhose through the hydrolysis of chitin (B13524) with concentrated hydrochloric acid.[6] The stereochemistry was not fully determined until the 1939 work of Walter Haworth.[6]

Numerous methods for the preparation of glucosamine sulfate have since been developed, often starting from chitin or through fermentation processes.[7][8][9] However, the regioselective sulfation at the 3-position presented a significant synthetic challenge.

General Chemoenzymatic Synthesis Strategy:

-

Backbone Synthesis: An appropriate oligosaccharide precursor is chemically or enzymatically synthesized.

-

Enzymatic Sulfation: The precursor is then incubated with a specific recombinant 3-O-sulfotransferase (e.g., 3-OST-1) and the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to introduce the sulfate group at the 3-position of the target glucosamine residue.

-

Purification and Characterization: The resulting 3-O-sulfated oligosaccharide is purified using chromatographic techniques (e.g., HPLC) and its structure is confirmed by mass spectrometry and NMR spectroscopy.

Biological Significance and Signaling Pathways

The discovery of 3-O-sulfated glucosamine as the critical component of the antithrombin-binding site in heparin was just the beginning. Subsequent research has revealed its involvement in a variety of other biological processes, primarily through the modulation of protein-heparan sulfate interactions.

Anticoagulation

The primary and most well-understood role of 3-O-sulfated glucosamine is in the regulation of blood coagulation. The 3-O-sulfate group is essential for the high-affinity binding of heparin to antithrombin, which induces a conformational change in antithrombin, dramatically accelerating its inhibition of coagulation factors, particularly Factor Xa and thrombin.

Viral Entry

Certain viruses have evolved to exploit cell surface heparan sulfate as a co-receptor for entry into host cells. The specific sulfation patterns of heparan sulfate, including 3-O-sulfation, can determine viral tropism and infectivity. For example, herpes simplex virus type 1 (HSV-1) glycoprotein (B1211001) D (gD) has been shown to bind to heparan sulfate containing 3-O-sulfated glucosamine, facilitating viral attachment and entry.[10]

Fibroblast Growth Factor (FGF) Signaling

Heparan sulfate proteoglycans are essential co-receptors for fibroblast growth factors (FGFs) and their receptors (FGFRs). The sulfation patterns of heparan sulfate modulate the formation of the FGF-FGFR-HS ternary complex, which is required for receptor dimerization and activation of downstream signaling pathways that regulate cell growth, differentiation, and angiogenesis. While 6-O-sulfation is known to be critical, evidence suggests that 3-O-sulfation may also play a role in the specificity of these interactions.[11][12][13]

Conclusion

The discovery of this compound represents a landmark achievement in glycobiology, transforming our understanding of the specificity of carbohydrate-protein interactions. From its initial identification as the key to heparin's anticoagulant activity to its emerging roles in viral pathogenesis and cell signaling, this rare monosaccharide modification continues to be an area of intense research. The development of sophisticated analytical techniques and synthetic methodologies has been paramount to this progress and will undoubtedly continue to uncover new biological functions and therapeutic opportunities for this compound and other specifically sulfated glycans. This guide serves as a foundational resource for professionals in the field, providing a comprehensive overview of the historical context, key experimental findings, and ongoing significance of this remarkable molecule.

References

- 1. Evidence for a 3-O-sulfated D-glucosamine residue in the antithrombin-binding sequence of heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for a 3-O-sulfated D-glucosamine residue in the antithrombin-binding sequence of heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heparan sulfate 3-O-sulfation: A rare modification in search of a function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural characterization of the oligosaccharides formed by depolymerization of heparin with nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acs.org [acs.org]

- 6. Glucosamine - Wikipedia [en.wikipedia.org]

- 7. CN102276663B - Preparation method of glucosamine sulfate - Google Patents [patents.google.com]

- 8. CN103665056A - Preparation method of glucosamine sulfate - Google Patents [patents.google.com]

- 9. CN111303220A - Preparation method of D-glucosamine sulfate - Google Patents [patents.google.com]

- 10. Expanding the Role of 3-O Sulfated Heparan Sulfate in Herpes Simplex Virus Type-1 Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fibroblast Growth Factor-based Signaling through Synthetic Heparan Sulfate Blocks Copolymers Studied Using High Cell Density Three-dimensional Cell Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of heparan sulfate in fibroblast growth factor signalling: a structural view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heparan Sulfate Proteoglycans regulate Fgf signaling and cell polarity during collective cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Glucosamine 3-Sulfate: A Technical Guide to its Natural Sources, Abundance, and Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of Glucosamine (B1671600) 3-sulfate, a rare but biologically significant monosaccharide. Found as a critical component of heparan sulfate (B86663) glycosaminoglycans, its unique sulfation at the 3-O position of the glucosamine residue confers specific biological activities, including roles in anticoagulant processes and viral pathogenesis. This document details its natural occurrences, quantitative abundance, and the sophisticated methodologies required for its isolation and characterization.

Natural Sources and Abundance of Glucosamine 3-Sulfate

This compound does not exist as a free monosaccharide in nature. Instead, it is a rare modification within the polysaccharide chains of heparan sulfate (HS), a type of glycosaminoglycan (GAG) present on the cell surface and in the extracellular matrix of virtually all animal tissues. The 3-O-sulfation of glucosamine residues in heparan sulfate is a key structural feature that dictates its interaction with a variety of proteins, thereby modulating numerous biological processes.

The abundance of 3-O-sulfated glucosamine within heparan sulfate is generally low and varies significantly depending on the tissue and species. This rarity underscores its role in generating specific, high-affinity binding sites for protein ligands rather than contributing to the overall structural properties of the tissue.

| Natural Source (Heparan Sulfate) | Abundance of 3-O-Sulfated Glucosamine | Reference |

| Bovine Follicular Fluid | ~6% of glucosamine units | [1] |

| Clam (Anomalocardia brasiliana) Heparin | 1 in every 5 disaccharides | [1] |

| Endothelial Cells | ~1 per 100 disaccharides | [1] |

| Reichert's Basement Membrane | 5-10% of disaccharides | [1] |

| Engelbreth-Holm-Swarm Mouse Tumor | Not detected | [1] |

Marine invertebrates, in particular, are a rich source of uniquely sulfated GAGs, and mollusks have been identified as containing heparan sulfates with structural similarities to those in mammals.

Biosynthesis of 3-O-Sulfated Heparan Sulfate

The biosynthesis of heparan sulfate is a complex, non-template-driven process occurring in the Golgi apparatus. It involves a series of enzymatic modifications to a growing polysaccharide chain. The 3-O-sulfation of specific glucosamine residues is a terminal modification, catalyzed by a family of seven distinct heparan sulfate 3-O-sulfotransferases (HS3STs) in mammals. The expression and substrate specificity of these isoenzymes are tightly regulated, leading to the tissue-specific and context-dependent generation of 3-O-sulfated heparan sulfate structures. These structures are crucial for the binding and activation of proteins such as antithrombin III, and for the entry of viruses like Herpes Simplex Virus type 1.[2][3]

Experimental Protocols

The analysis of this compound requires a multi-step approach focused on the isolation and characterization of its parent molecule, heparan sulfate.

I. Isolation and Purification of Heparan Sulfate from Tissue

This protocol is a generalized procedure adaptable for various tissues, including those from marine mollusks.

A. Tissue Homogenization and Proteolysis:

-

Excise and weigh the tissue of interest. For marine invertebrates, dissect the desired tissue, such as the viscera of mollusks.

-

Immediately freeze the tissue in liquid nitrogen and pulverize it into a fine powder.

-

Suspend the tissue powder in a digestion buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0) containing a broad-spectrum protease such as pronase or alcalase.

-

Incubate the mixture at an optimal temperature for the protease (e.g., 50-60°C) for 24-48 hours with gentle agitation to ensure complete digestion of proteins.

-

Terminate the digestion by heating the mixture to 100°C for 10 minutes.

B. Anion-Exchange Chromatography:

-

Centrifuge the digest to remove any insoluble material.

-

Apply the supernatant to a DEAE-Sephacel or other suitable anion-exchange column pre-equilibrated with a low-salt buffer (e.g., 50 mM sodium acetate, pH 6.0).

-

Wash the column extensively with the equilibration buffer to remove unbound material.

-

Elute the bound glycosaminoglycans with a stepwise or linear gradient of sodium chloride (e.g., 0.1 M to 2.0 M NaCl). Heparan sulfate typically elutes at a concentration of approximately 0.5 M to 1.0 M NaCl.

-

Collect fractions and monitor for the presence of GAGs using a suitable assay, such as the carbazole (B46965) assay for uronic acid or by monitoring UV absorbance at 212 nm.

C. Desalting:

-

Pool the heparan sulfate-containing fractions.

-

Desalt the pooled fractions by dialysis against deionized water or by using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Lyophilize the desalted heparan sulfate to obtain a dry powder.

II. Enzymatic Depolymerization of Heparan Sulfate

To analyze the fine structure of heparan sulfate and quantify the 3-O-sulfated glucosamine-containing units, the purified polysaccharide is enzymatically digested into smaller oligosaccharides, primarily disaccharides.

-

Dissolve the lyophilized heparan sulfate in a digestion buffer (e.g., 100 mM sodium acetate, 10 mM calcium acetate, pH 7.0).

-

Add a cocktail of heparinases I, II, and III. These enzymes cleave the heparan sulfate chain at specific sites, yielding a mixture of unsaturated disaccharides and some resistant tetrasaccharides, particularly those containing 3-O-sulfated glucosamine.

-

Incubate the reaction at 37°C for 12-24 hours.

-

Terminate the reaction by heating at 100°C for 5 minutes.

III. Quantification and Structural Elucidation

A. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the gold standard for the separation and quantification of heparan sulfate-derived oligosaccharides.

-

Chromatographic Separation:

-

Employ a strong anion-exchange (SAX) or reversed-phase ion-pairing (RPIP) HPLC column.

-

Use a gradient elution with a mobile phase system appropriate for the chosen column chemistry (e.g., a gradient of sodium chloride for SAX or an ion-pairing agent like dibutylamine (B89481) for RPIP).

-

-

Mass Spectrometric Detection:

-

Couple the HPLC system to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in negative ion mode.

-

Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the specific mass transitions of the 3-O-sulfated tetrasaccharides and other disaccharides of interest.

-

Quantification is achieved by comparing the peak areas of the endogenous oligosaccharides to those of known amounts of isotopically labeled internal standards.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural determination of sulfated glycosaminoglycans.

-

Sample Preparation: Dissolve the purified heparan sulfate or isolated oligosaccharides in D₂O.

-

Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC) NMR spectra.

-

Spectral Analysis: The chemical shifts and coupling constants of the anomeric and other protons provide detailed information about the monosaccharide composition, linkage positions, and the positions of sulfate groups, including the 3-O-sulfate on glucosamine residues.

Concluding Remarks

This compound, as a key functional determinant within heparan sulfate, represents a fascinating and challenging area of glycobiology. Its low abundance and structural complexity necessitate sophisticated analytical approaches for its study. A thorough understanding of its natural distribution and the factors regulating its biosynthesis is paramount for elucidating its precise roles in health and disease and for the potential development of novel therapeutic agents that target heparan sulfate-protein interactions. The methodologies outlined in this guide provide a robust framework for researchers to explore the intricate world of this rare but vital sulfated monosaccharide.

References

- 1. Heparan sulfate 3-O-sulfation: A rare modification in search of a function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The heparan sulfate 3-O-sulfotransferases (HS3ST) 2, 3B and 4 enhance proliferation and survival in breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The heparan sulfate 3-O-sulfotransferases (HS3ST) 2, 3B and 4 enhance proliferation and survival in breast cancer MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Characterization of Glucosamine 3-Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate (GlcN-3S) is a sulfated monosaccharide that plays a critical role in various biological processes. It is a key structural component of heparan sulfate (B86663) and heparin, glycosaminoglycans (GAGs) that are essential for cell signaling and the regulation of coagulation. The presence of a sulfate group at the 3-position of the glucosamine ring is a rare but crucial modification that confers specific biological activities, most notably the high-affinity binding to and activation of antithrombin III, a key inhibitor of blood coagulation.[1]

This technical guide provides a comprehensive overview of the structural characterization of Glucosamine 3-sulfate, focusing on spectroscopic and crystallographic techniques. Detailed experimental protocols and quantitative data are presented to aid researchers in the identification and analysis of this important biomolecule.

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for determining its connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, 1H, 13C, and 15N NMR are particularly informative.

2.1.1. 1H and 15N NMR Spectroscopy

The presence of the 3-O-sulfate group in this compound (GlcN3S) induces characteristic shifts in the NMR spectra compared to non-sulfated glucosamine (GlcN).[1] The amine protons of GlcN3S can be directly observed in aqueous solution under specific conditions.[1]

Table 1: 1H and 15N NMR Chemical Shifts for Glucosamine (GlcN) and this compound (GlcN3S) in Aqueous Solution [1]

| Compound | Anomer | 1H Chemical Shift (ppm) - NH2 | 15N Chemical Shift (ppm) - NH2 |

| GlcN | α | ~7.8 | 34.4 |

| β | ~7.6 | 32.9 | |

| GlcN3S | α | ~7.7 | 36.2 |

| β | ~7.5 | 34.5 |

Note: Chemical shifts are approximate and can vary with pH, temperature, and solvent conditions.

2.1.2. 13C NMR Spectroscopy

Table 2: 13C NMR Chemical Shifts for Glucosamine in D2O

| Carbon Atom | Chemical Shift (ppm) - α-anomer | Chemical Shift (ppm) - β-anomer |

| C1 | 90.2 | 94.1 |

| C2 | 57.2 | 59.9 |

| C3 | 72.8 | 75.0 |

| C4 | 70.8 | 71.2 |

| C5 | 72.3 | 77.0 |

| C6 | 61.5 | 61.6 |

Note: Data is for the parent molecule glucosamine and serves as a reference. The presence of a sulfate group at C3 in this compound would significantly alter these values, particularly for C3.

2.1.3. Experimental Protocol: NMR Analysis of this compound

This protocol is based on methodologies reported for the NMR characterization of glucosamine derivatives.[1]

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of D2O (99.9%). For observation of amine protons, prepare a 10 mM solution in 90% H2O/10% D2O.[1] Adjust the pH to the desired value (e.g., pH 3.6 for amine proton detection) using dilute HCl or NaOH in D2O or H2O.[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

-

1H NMR Acquisition:

-

Acquire a standard 1D 1H spectrum.

-

Typical parameters: spectral width of 12 ppm, 32k data points, relaxation delay of 2 s, and 16 scans.

-

Solvent suppression techniques (e.g., presaturation) should be used for samples in H2O.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum.

-

Typical parameters: spectral width of 200 ppm, 64k data points, relaxation delay of 2 s, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 scans).

-

-

2D NMR Experiments:

-

Perform 1H-1H COSY, TOCSY, and HSQC experiments to assign proton and carbon signals unequivocally.

-

For 15N analysis, a 1H-15N HSQC experiment is essential.[1]

-

-

Data Processing: Process the data using appropriate NMR software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to an internal standard (e.g., DSS) or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) are ideal.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C6H13NO8S |

| Molecular Weight | 259.23 g/mol |

| [M-H]- (Negative Ion Mode) | m/z 258.0289 |

| [M+H]+ (Positive Ion Mode) | m/z 260.0435 |

2.2.1. Experimental Protocol: LC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in water or a suitable buffer. Dilute the stock solution to a working concentration of 1-10 µg/mL with the mobile phase.

-

Liquid Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like sulfated sugars.

-

Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes.

-

Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Scan Range: m/z 100-500.

-

Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximum signal intensity of the target analyte.

-

-

Data Analysis: Extract the ion chromatograms for the expected m/z values of this compound. The high-resolution mass data can be used to confirm the elemental composition.

Crystallographic Characterization

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

As of the current literature survey, a crystal structure for this compound has not been reported in the public domain. The hygroscopic nature of many sulfated sugars can make crystallization challenging.

For comparison, the crystal structure of glucosamine hydrochloride has been extensively studied and reveals the pyranose ring in a chair conformation with the substituents in their expected stereochemical orientations. Should a crystal structure of this compound become available, it would provide precise bond lengths, bond angles, and conformational details of the sulfated sugar.

Biological Significance and Signaling Pathway

The 3-O-sulfation of glucosamine residues within heparan sulfate is a critical modification for the binding and activation of antithrombin III (AT), a serine protease inhibitor that regulates the coagulation cascade. This interaction is the basis for the anticoagulant activity of heparin.

The binding of a specific pentasaccharide sequence in heparin/heparan sulfate, which contains a 3-O-sulfated glucosamine residue, to antithrombin III induces a conformational change in the protein.[1] This conformational change accelerates the rate at which antithrombin III inhibits coagulation proteases, particularly Factor Xa and thrombin.

Caption: Antithrombin III activation by 3-O-sulfated heparan sulfate.

Experimental Workflow

The structural characterization of this compound typically follows a systematic workflow, integrating multiple analytical techniques.

Caption: General experimental workflow for structural analysis.

References

In Vivo Distribution and Metabolism of Glucosamine Derivatives: A Technical Guide

A Note on Glucosamine (B1671600) 3-Sulfate: Extensive literature review reveals a significant lack of publicly available data on the in vivo distribution and metabolism of exogenously administered Glucosamine 3-sulfate. The primary context in which this compound is discussed is its endogenous synthesis as a crucial modification of heparan sulfate (B86663), a complex polysaccharide with diverse biological functions. This modification is catalyzed by a family of enzymes known as heparan sulfate 3-O-sulfotransferases (HS3STs)[1][2][3][4][5]. The 3-O-sulfation of glucosamine residues within heparan sulfate chains is a key step in creating specific binding sites for a variety of proteins, thereby modulating numerous physiological and pathological processes[4][5].

Given the absence of pharmacokinetic data for exogenous this compound, this guide will focus on two key areas:

-

The Endogenous Role and Biosynthesis of this compound: This section will provide an overview of the enzymatic 3-O-sulfation of glucosamine within the context of heparan sulfate biosynthesis and its biological significance.

-

In Vivo Distribution and Metabolism of Glucosamine Sulfate: This section will offer a comprehensive technical overview of the pharmacokinetics of the widely studied and commercially available dietary supplement, glucosamine sulfate. It is crucial to note that this information pertains to glucosamine sulfate as a salt of glucosamine and may not be directly applicable to the specific isomer, this compound.

Part 1: The Endogenous Pathway of Glucosamine 3-Sulfation

The 3-O-sulfation of glucosamine is a critical post-translational modification occurring during the biosynthesis of heparan sulfate proteoglycans. This process is not a metabolic pathway for a freely circulating small molecule but rather a specific enzymatic modification of a larger polysaccharide chain.

Signaling Pathway: Heparan Sulfate Biosynthesis and 3-O-Sulfation

The following diagram illustrates the enzymatic step of 3-O-sulfation within the Golgi apparatus, where heparan sulfate chains are assembled and modified.

Caption: Enzymatic 3-O-sulfation of glucosamine residues in heparan sulfate.

Experimental Protocol: Assay for Heparan Sulfate 3-O-Sulfotransferase Activity

This protocol is a generalized representation based on methodologies described in the literature for studying HS3ST enzymes[4].

-

Substrate Preparation: A suitable heparan sulfate precursor, often radiolabeled, is prepared. This could be heparan sulfate purified from cells or a synthetic oligosaccharide containing the appropriate glucosamine residue for 3-O-sulfation.

-

Enzyme Source: Recombinant HS3ST enzyme is expressed and purified from a suitable system (e.g., insect cells or E. coli)[4].

-

Reaction Mixture: The reaction is typically carried out in a buffered solution (e.g., MES or Tris-HCl) at an optimal pH, containing the heparan sulfate substrate, the HS3ST enzyme, and the sulfate donor, 3'-phosphoadenylyl-5'-phosphosulfate (PAPS).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Termination of Reaction: The reaction is stopped, often by heat inactivation or the addition of a quenching agent.

-

Product Separation: The 3-O-sulfated heparan sulfate product is separated from the unreacted substrate and PAPS. This can be achieved using techniques like anion-exchange chromatography or gel filtration.

-

Detection and Quantification: If a radiolabeled sulfate donor was used, the incorporation of radioactivity into the heparan sulfate product is quantified using liquid scintillation counting. Alternatively, the product can be analyzed by mass spectrometry or HPLC[4].

Part 2: In Vivo Distribution and Metabolism of Glucosamine Sulfate

This section details the available data for the common dietary supplement, glucosamine sulfate.

Data Presentation: Pharmacokinetic Parameters of Glucosamine Sulfate

The following tables summarize key pharmacokinetic parameters of glucosamine sulfate from various studies in humans and animals.

Table 1: Human Pharmacokinetics of Oral Glucosamine Sulfate

| Parameter | Value | Species | Dose | Reference |

| Oral Bioavailability | ~44% | Human | 314 mg (14C-labeled) | [6] |

| Time to Peak Plasma Concentration (Tmax) | ~9 hours (for radioactivity incorporated into globulins) | Human | 314 mg (14C-labeled) | [6] |

| Elimination Half-life (t1/2) | ~58 hours (for radioactivity incorporated into globulins) | Human | 314 mg (14C-labeled) | [6] |

| Peak Plasma Concentration (Cmax) | ~10 µM | Human | 1,500 mg | [7] |

| Urinary Excretion (120h, as radioactivity) | ~29% (IV), ~1.19% of parent compound (oral) | Human | 502 mg (IV), 7.5 g (oral) | [6] |

| Fecal Excretion (120h, as radioactivity) | ~11.3% | Human | 314 mg | [6] |

Table 2: Animal Pharmacokinetics and Tissue Distribution of Glucosamine Sulfate

| Parameter/Tissue | Finding | Species | Administration Route | Reference |

| Tissue Distribution | Radioactivity rapidly appears in liver, kidneys, and articular cartilage. | Rat, Dog | Intravenous | [6] |

| Elimination as CO2 (144h) | ~49% of administered dose | Rat | Intravenous | [6] |

| Oral Bioavailability | Low, suggestive of first-pass metabolism. | Rat | Oral | [8] |

| Synovial Fluid Concentration | Significantly lower with oral vs. intravenous administration. | Horse | Oral, IV | [9] |

Experimental Protocols: Studying Glucosamine Sulfate Pharmacokinetics

Protocol 1: Determination of Glucosamine in Plasma by LC-MS/MS

This protocol is a summary of a common analytical method used in pharmacokinetic studies[7].

-

Sample Collection: Blood samples are collected from subjects at various time points after administration of glucosamine sulfate. Plasma is separated by centrifugation.

-

Sample Preparation: An internal standard is added to the plasma samples. Proteins are precipitated using a solvent like acetonitrile, followed by centrifugation. The supernatant is collected.

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS). Glucosamine and the internal standard are detected and quantified using multiple reaction monitoring (MRM) in positive ion mode.

-

Data Analysis: A calibration curve is generated using standards of known glucosamine concentrations. The concentration of glucosamine in the plasma samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Mandatory Visualization: Workflows and Pathways

Experimental Workflow for a Human Pharmacokinetic Study of Oral Glucosamine Sulfate

Caption: A typical workflow for a human pharmacokinetic study of oral glucosamine sulfate.

Metabolic Fate of Orally Administered Glucosamine Sulfate

Caption: A simplified overview of the absorption, distribution, metabolism, and excretion of oral glucosamine sulfate.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. (heparan sulfate)-glucosamine 3-sulfotransferase 1 - Wikipedia [en.wikipedia.org]

- 4. Heparan sulfate D-glucosaminyl 3-O-sulfotransferase-3A sulfates N-unsubstituted glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HS3ST3A1 - Wikipedia [en.wikipedia.org]

- 6. Absorption, distribution, metabolism and excretion of glucosamine sulfate. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucosamine oral bioavailability and plasma pharmacokinetics after increasing doses of crystalline glucosamine sulfate in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Absorption, Distribution, Metabolism and Excretion of Glucosamine Sulfate | Semantic Scholar [semanticscholar.org]

- 9. Glucosamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Glucosamine 3-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosamine (B1671600) 3-sulfate is a sulfated monosaccharide of significant interest in glycobiology and drug development due to its role as a key structural component in glycosaminoglycans (GAGs) like heparan sulfate (B86663). The specific position of the sulfate group on the glucosamine ring is crucial for biological activity, influencing protein binding and downstream signaling pathways. Consequently, accurate and reliable analytical methods for the detection and quantification of Glucosamine 3-sulfate, and its differentiation from other isomers (e.g., Glucosamine 6-sulfate, Glucosamine N-sulfate), are essential for research and quality control.

These application notes provide an overview of potential analytical techniques and detailed protocols adapted from methodologies for similar sulfated carbohydrates, given the limited availability of methods specifically validated for this compound.

Analytical Techniques Overview

Several analytical techniques can be employed or adapted for the analysis of this compound. The choice of method will depend on the sample matrix, required sensitivity, and the need for isomeric separation.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry, is a powerful tool for the separation and quantification of sulfated monosaccharides. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred mode for retaining and separating these polar analytes.

-

Tandem Mass Spectrometry (MS/MS): MS/MS is invaluable for the specific detection and structural elucidation of this compound. The fragmentation pattern of the molecule is unique and can be used to differentiate it from its isomers.[1][2]

-

Capillary Electrophoresis (CE): CE offers high-resolution separation of charged molecules like sulfated monosaccharides based on their charge-to-size ratio.[3][4][5][6] Non-aqueous CE has been shown to be effective in separating positional isomers of sulfated monosaccharides.[3]

-

Enzymatic Assays: The use of specific enzymes, such as 3-O-sulfotransferases (3-OSTs), can provide a highly specific method for the detection of this compound.[7][8][9] These enzymes catalyze the transfer of a sulfate group to the 3-position of glucosamine, and their activity can be monitored using various detection methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for the structural characterization of carbohydrates and can be used to distinguish between different sulfated isomers of glucosamine.[10][11][12]

Quantitative Data Summary

Due to the scarcity of specific quantitative data for this compound, the following table summarizes typical performance characteristics of the analytical methods described, based on data from the analysis of other sulfated monosaccharides and related compounds.

| Analytical Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Citation(s) |

| HPLC-MS/MS | Sulfated Glucosamine Isomers | Purified Standards | Not Reported | Not Reported | Not Reported | Not Reported | [1][2] |

| HPLC-ELSD | Glucosamine Hydrochloride & Chondroitin (B13769445) Sulfate | Dietary Supplements | 20 µg/mL (Glucosamine HCl) | 80 µg/mL (Glucosamine HCl) | 0.4 - 2.5 mg/mL | Not Reported | [13] |

| HPLC-UV (no derivatization) | Glucosamine | Pharmaceutical Formulations | 30 µg/mL | Not Reported | Not Reported | 100.6 - 100.8 | [3] |

| HPLC with FMOC-Su Derivatization | Glucosamine | Raw Materials & Dietary Supplements | 0.3 µg/mL | 1 µg/mL | 2.0 - 150 µg/mL | 93.5 - 102.8 | [14] |

| Capillary Electrophoresis (NACE) | Monosulfated Fucose Isomers | Purified Standards | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

Experimental Protocols

Protocol 1: HPLC-MS/MS for the Identification and Relative Quantification of this compound

This protocol is adapted from methods used for the analysis of sulfated glycosaminoglycan building blocks and isomers.[1][2][15]

1. Objective: To separate and identify this compound from other isomers using HILIC-MS/MS.

2. Materials:

-

This compound standard (if available)

-

Glucosamine 6-sulfate and other relevant isomers for comparison

-

Acetonitrile (ACN), HPLC grade

-

Ammonium (B1175870) formate (B1220265) or ammonium acetate, LC-MS grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

HILIC column (e.g., ZIC-HILIC)

-

HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

3. Sample Preparation:

-

Dissolve standards and samples in a mixture of ACN and water (e.g., 80:20 ACN:water) to ensure compatibility with the initial mobile phase conditions.

-

For biological samples, a protein precipitation step (e.g., with cold acetonitrile) followed by solid-phase extraction (SPE) may be necessary to remove interfering substances.

4. HPLC Conditions:

-

Column: ZIC-HILIC column (e.g., 150 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: 10 mM Ammonium formate in 95:5 ACN:water with 0.1% formic acid

-

Gradient:

-

0-5 min: 95% B

-

5-20 min: Linear gradient from 95% to 50% B

-

20-25 min: Hold at 50% B

-

25-26 min: Linear gradient from 50% to 95% B

-

26-35 min: Hold at 95% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

5. Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

MS Scan Range: m/z 100-500

-

MS/MS Fragmentation: Use collision-induced dissociation (CID) on the parent ion of sulfated glucosamine (m/z 258.0). Optimize collision energy to generate characteristic fragment ions. This compound is expected to show a different fragmentation pattern compared to Glucosamine 6-sulfate.[1][2]

6. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and specific MS/MS fragmentation pattern.

-

Perform relative quantification by comparing the peak area of this compound to that of an internal standard or other isomers.

Protocol 2: Capillary Electrophoresis for the Separation of Sulfated Glucosamine Isomers

This protocol is based on methods for the separation of sulfated polysaccharides and monosaccharides.[3][4][5]

1. Objective: To achieve high-resolution separation of this compound from other sulfated isomers.

2. Materials:

-

This compound and other isomer standards

-

Methanol, analytical grade

-

Ethanol, analytical grade

-

Trimesic acid

-

Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

-

Capillary electrophoresis system with indirect UV detection

3. Electrolyte Preparation (Non-Aqueous):

-

Prepare an optimized electrolyte solution of 12 mM ethanolamine and 2 mM trimesic acid in a methanol-ethanol (1:1, v/v) mixture.[3]

4. Capillary Conditioning:

-

Rinse the new capillary sequentially with 1 M NaOH (30 min), water (15 min), and the running electrolyte (30 min).

-

Before each run, rinse the capillary with the running electrolyte for 5 minutes.

5. Electrophoresis Conditions:

-

Voltage: 25 kV (reverse polarity)

-

Temperature: 25 °C

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

-

Detection: Indirect UV at a wavelength appropriate for the background electrolyte (e.g., 230 nm).

6. Data Analysis:

-

Identify the peaks corresponding to the different glucosamine sulfate isomers based on their migration times. The migration order will depend on the charge-to-size ratio in the non-aqueous environment.

-

Quantify the peaks based on their area relative to a standard curve.

Visualizations

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Caption: Workflow for Capillary Electrophoresis analysis of this compound.

Signaling Pathways and Logical Relationships

The specific sulfation pattern of glucosamine within heparan sulfate chains is critical for determining its interaction with various proteins, thereby modulating numerous signaling pathways. For instance, 3-O-sulfation of heparan sulfate is known to be a key modification for binding to antithrombin III (ATIII), which is crucial for the anticoagulant activity of heparin.

Caption: Role of Glucosamine 3-sulfation in the anticoagulant signaling pathway.

References

- 1. Solid-Phase Synthesis of α-Glucosamine Sulfoforms With Fragmentation Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis of alpha-glucosamine sulfoforms with fragmentation analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-aqueous capillary electrophoresis of the positional isomers of a sulfated monosaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Capillary Electrophoretic Analysis of Isolated Sulfated Polysaccharides to Characterize Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Capillary electrophoretic analysis of isolated sulfated polysaccharides to characterize pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Capillary Electrophoresis Separations of Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme assay of sulfotransferases for heparan sulfate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Assays for determining heparan sulfate and heparin O-sulfotransferase activity and specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Analysis of the Sulfotransferase (3-O-Sulfotransferase Isoform 3) Involved in the Biosynthesis of an Entry Receptor for Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multicomponent analysis of dietary supplements containing glucosamine and chondroitin: comparative low- and high-field NMR spectroscopic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nuclear Magnetic Resonance Methods in Structural Characterization of Glycosaminoglycans | Springer Nature Experiments [experiments.springernature.com]

- 13. Development and validation of a HILIC-HPLC-ELSD method for simultaneous determination of glucosamine hydrochloride and chondroitin sulfate in dietary supplements | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 14. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sensitive method for glycosaminoglycan analysis of tissue sections - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Glucosamine Sulfate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview and comparison of various High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of glucosamine (B1671600) sulfate (B86663) in raw materials, pharmaceutical formulations, and dietary supplements. The methods described include pre-column derivatization with UV or fluorescence detection, as well as direct analysis of the underivatized compound using advanced detection techniques. Detailed experimental protocols, comparative data tables, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.

Introduction

Glucosamine is an amino sugar that serves as a fundamental building block for glycosaminoglycans, which are major components of cartilage and other connective tissues. It is widely available as a dietary supplement, most commonly in the salt forms of glucosamine sulfate and glucosamine hydrochloride, for the management of osteoarthritis. Accurate and robust analytical methods are crucial for the quality control of glucosamine products to ensure their identity, purity, and potency.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of glucosamine. However, due to its lack of a strong chromophore, direct UV detection of glucosamine is challenging and often requires detection at low wavelengths (e.g., 193-195 nm), which can be prone to interference. To overcome this limitation, several strategies have been developed, including pre-column derivatization to attach a UV-absorbing or fluorescent tag to the glucosamine molecule, or the use of alternative detection methods such as Refractive Index (RI), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS).

This application note details and compares several established HPLC methods for glucosamine sulfate analysis, providing researchers with the necessary information to select and implement a method that aligns with their laboratory capabilities and analytical requirements.

HPLC Methodologies for Glucosamine Sulfate Analysis

Several HPLC methods have been successfully employed for the analysis of glucosamine sulfate. The choice of method often depends on the sample matrix, available instrumentation, and desired sensitivity. The primary approaches are:

-

Pre-column Derivatization with UV/Fluorescence Detection: This is a widely used approach where glucosamine is reacted with a derivatizing agent to introduce a chromophore or fluorophore. Common derivatizing agents include:

-

N-(9-fluorenyl-methoxycarbonyloxy) succinimide (B58015) (FMOC-Su): Reacts with the primary amine group of glucosamine to form a highly UV-active derivative.

-

o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid): Forms a fluorescent isoindole derivative.

-

-

Direct Analysis with Alternative Detection: These methods analyze glucosamine without prior derivatization.

-

Refractive Index (RI) Detection: A universal detector that measures the change in the refractive index of the eluent. It is less sensitive and not compatible with gradient elution.

-

Charged Aerosol Detection (CAD): A universal detector that is compatible with gradient elution and offers better sensitivity than RI for non-volatile analytes.

-

Mass Spectrometry (MS) Detection: Provides high sensitivity and selectivity, and can confirm the identity of the analyte based on its mass-to-charge ratio.

-

Comparative Summary of HPLC Methods

The following table summarizes the key parameters and performance characteristics of different HPLC methods for glucosamine sulfate analysis.

| Method | Column | Mobile Phase | Detection | Linearity Range (µg/mL) | Key Advantages | Key Disadvantages | Reference |

| Pre-column Derivatization (FMOC-Su) | Phenomenex Prodigy ODS-3 (150 x 3.2 mm, 5 µm) | A: 0.05% TFA in Water; B: Acetonitrile (Gradient) | UV at 265 nm | Not explicitly stated, but method validated for dietary supplements. | Good specificity and reproducibility.[1] | Requires derivatization step, which can add complexity and variability. | [1] |

| Pre-column Derivatization (OPA) | Luna C18 (250 x 4.6 mm, 5 µm) | A: Acetonitrile; B: Methanol; C: 30 mM Sodium Acetate, pH 7.0 (Gradient) | Fluorescence | 0.1 - 0.9 mg/mL (as glucosamine) | High sensitivity with fluorescence detection.[2] | The OPA derivative can be unstable.[2][3] | [2][3] |

| Direct Analysis (UV) | C8 (250 x 4.6 mm, 5 µm) | Phosphate buffer-acetonitrile (55:45 v/v), pH 3.0 | UV at 195 nm | 84 - 504 | Simple, no derivatization required.[4] | Low wavelength detection can be non-specific and prone to interference. | [4] |

| Direct Analysis (RI) | Hypersil BDS Phenyl (250 x 4.6 mm, 5 µm) | Water with Ortho-phosphoric acid, pH 2.5 | Refractive Index (RI) | 500 µg/mL (Glucosamine) & 400 µg/mL (Chondroitin) tested. | "Green" method using aqueous mobile phase.[5] | Not compatible with gradient elution, lower sensitivity.[5] | [5] |

| Direct Analysis (CAD) | Not specified | A: 80-100 mM Ammonium Acetate; B: Acetonitrile | Corona Charged Aerosol Detector (CAD) | 10 - 200 | No derivatization needed, compatible with gradient elution, good for quality control.[6] | Requires specialized detector. | [6] |

| Direct Analysis (MS/MS) | ACE Ciano | Acetonitrile and 2 mM Ammonium Acetate with 0.025% Formic Acid (80:20) | Tandem Mass Spectrometry (MS/MS) | 50 - 5000 ng/mL | High sensitivity and selectivity, suitable for complex matrices like plasma.[7] | Requires expensive instrumentation. | [7] |

Experimental Protocols

Method 1: Pre-column Derivatization with FMOC-Su and UV Detection

This method is based on the AOAC Official Method for glucosamine in dietary supplements and raw materials.[1]

A. Principle: Glucosamine is released from its salt form and derivatized with FMOC-Su. The resulting derivative is separated by reversed-phase HPLC and quantified by UV detection.[1]

B. Reagents and Materials:

-

Glucosamine Hydrochloride Reference Standard

-

Acetonitrile (LC Grade)

-

Trifluoroacetic Acid (TFA)

-

Triethylamine (B128534) (TEA)

-

N-(9-fluorenyl-methoxycarbonyloxy) succinimide (FMOC-Su)

-

Water (LC Grade)

-

Phenomenex Prodigy ODS-3 column (150 x 3.2 mm, 5 µm) or equivalent

C. Instrument and Conditions:

-

HPLC System: Agilent 1100 series or equivalent with pump, degasser, autosampler, thermostatted column compartment, and variable wavelength detector.

-

Column Temperature: 30°C

-

Flow Rate: 0.8 mL/min

-

Detection Wavelength: 265 nm

-

Injection Volume: 10 µL

-

Mobile Phase A: Water with 0.05% TFA

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) %A %B 0 60 40 10 40 60 12 40 60 12.1 60 40 | 15 | 60 | 40 |

D. Standard Preparation:

-

Prepare a stock solution of glucosamine HCl in water.

-

Create a series of working standards by diluting the stock solution.

E. Sample Preparation:

-

For tablets or capsules, accurately weigh the powdered composite of multiple units. For liquids, use an accurate volume.

-

Dissolve the sample in water, sonicate to aid dissolution.

-

Add triethylamine (TEA) to release the free glucosamine base.

-

Dilute to a known volume with water and filter through a 0.45 µm filter.

F. Derivatization Procedure:

-

In a 5 mL volumetric flask, combine an aliquot of the standard or sample solution with 15 mM FMOC-Su in acetonitrile.

-

Cap the flask, mix well, and sonicate in a water bath at 50°C for 30 minutes.

-

Cool to room temperature and dilute to volume with the mobile phase.

G. Analysis:

-